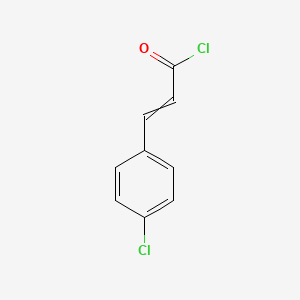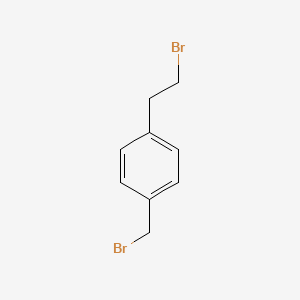
4-Chlorocinnamoyl Chloride
概要
説明
4-Chlorocinnamoyl Chloride is an organic compound with the molecular formula C9H6Cl2O. It is a derivative of acryloyl chloride, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorocinnamoyl Chloride can be synthesized through the reaction of 4-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and controlled environments helps in minimizing side reactions and maximizing the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Chlorocinnamoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 3-(4-Chlorophenyl)acrylic acid.
Acylation: Can acylate organozinc compounds and other nucleophiles.
Common Reagents and Conditions:
Amines and Alcohols: Used to form amides and esters under mild conditions.
Water: Hydrolysis occurs readily, forming the corresponding acid.
Organozinc Compounds: Used in acylation reactions to introduce the acryloyl group.
Major Products Formed:
Amides and Esters: Formed from reactions with amines and alcohols.
3-(4-Chlorophenyl)acrylic Acid: Formed from hydrolysis.
科学的研究の応用
4-Chlorocinnamoyl Chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chlorocinnamoyl Chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can inhibit enzymes by acylating active site residues, thereby blocking substrate access .
類似化合物との比較
Acryloyl Chloride: The parent compound, less specific due to the absence of the chlorophenyl group.
3-(4-Methoxyphenyl)acryloyl Chloride: Similar structure but with a methoxy group instead of chlorine, leading to different reactivity and applications.
3-(4-Nitrophenyl)acryloyl Chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 4-Chlorocinnamoyl Chloride is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
特性
分子式 |
C9H6Cl2O |
|---|---|
分子量 |
201.05 g/mol |
IUPAC名 |
3-(4-chlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H |
InChIキー |
ZFOVCSTVYYYRSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B8772719.png)






![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)

![4-Chloro-2-[3-(4-pentylphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B8772796.png)


![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)

